Indantadol hydrochloride
Overview
Description
HA-1077 dihydrochloride, also known as fasudil, is a potent inhibitor of Rho-associated protein kinase (ROCK). It is widely recognized for its therapeutic effects, particularly in the treatment of cerebral vasospasm following subarachnoid hemorrhage. The compound is also known for its ability to inhibit various protein kinases, including protein kinase A, protein kinase G, and myosin light chain kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HA-1077 dihydrochloride involves the reaction of 5-isoquinolinesulfonyl chloride with homopiperazine. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods: Industrial production of HA-1077 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The final product is often obtained as a lyophilized solid, which is stable under refrigerated conditions .
Chemical Reactions Analysis
Types of Reactions: HA-1077 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of HA-1077 dihydrochloride .
Scientific Research Applications
HA-1077 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of protein kinases and the role of ROCK in various biochemical pathways.
Biology: Employed in cell culture studies to investigate cell proliferation, migration, and apoptosis.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
HA-1077 dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to a decrease in the phosphorylation of myosin light chain, resulting in the relaxation of vascular smooth muscle and reduced vasoconstriction. The compound also affects other molecular targets, including protein kinase A, protein kinase G, and myosin light chain kinase, contributing to its diverse biological effects .
Comparison with Similar Compounds
Y-27632: Another ROCK inhibitor with similar biological effects but different chemical structure.
H-1152: A more potent ROCK inhibitor compared to HA-1077 dihydrochloride.
Hydroxyfasudil: A metabolite of HA-1077 dihydrochloride with similar pharmacological properties
Uniqueness: HA-1077 dihydrochloride is unique due to its broad spectrum of kinase inhibition and its well-documented therapeutic effects in clinical settings. Its ability to inhibit multiple protein kinases makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNIRXUJSPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174169 | |
Record name | Indantadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202914-18-9 | |
Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202914-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indantadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indantadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANTADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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